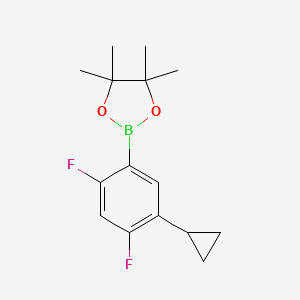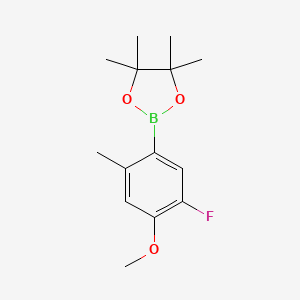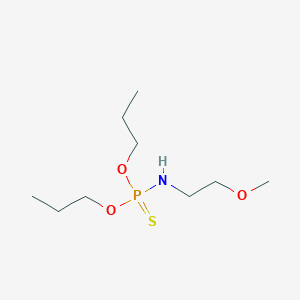
Methyl 6-bromo-4-nitropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-bromo-4-nitropyridine-3-carboxylate is a chemical compound with the molecular formula C7H5BrN2O4 It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-4-nitropyridine-3-carboxylate typically involves the bromination and nitration of pyridine derivatives. One common method includes the following steps:
Bromination: Pyridine is brominated using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide.
Nitration: The brominated pyridine is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Esterification: The resulting 6-bromo-4-nitropyridine-3-carboxylic acid is esterified using methanol and a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
Methyl 6-bromo-4-nitropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., hydrogen gas, tin(II) chloride), solvents (e.g., ethanol, water).
Coupling: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products
Substitution: Various substituted pyridine derivatives.
Reduction: 6-bromo-4-aminopyridine-3-carboxylate.
Coupling: Biaryl compounds with diverse functional groups.
科学研究应用
Methyl 6-bromo-4-nitropyridine-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific biological pathways.
Material Science: It is used in the preparation of functional materials with specific electronic or optical properties.
Biological Studies: The compound is employed in studies investigating the biological activity of pyridine derivatives and their potential therapeutic effects.
作用机制
The mechanism of action of Methyl 6-bromo-4-nitropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and bromo groups can influence the compound’s reactivity and binding affinity to these targets. The exact molecular pathways involved would vary based on the specific biological system being studied.
相似化合物的比较
Similar Compounds
- Methyl 6-chloro-4-nitropyridine-3-carboxylate
- Methyl 6-fluoro-4-nitropyridine-3-carboxylate
- Methyl 6-iodo-4-nitropyridine-3-carboxylate
Uniqueness
Methyl 6-bromo-4-nitropyridine-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling. The combination of the nitro and ester groups also provides a versatile platform for further functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry.
属性
CAS 编号 |
66092-64-6 |
|---|---|
分子式 |
C7H5BrN2O4 |
分子量 |
261.03 g/mol |
IUPAC 名称 |
methyl 6-bromo-4-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C7H5BrN2O4/c1-14-7(11)4-3-9-6(8)2-5(4)10(12)13/h2-3H,1H3 |
InChI 键 |
CKBUMQTTXLEVFM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN=C(C=C1[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3',4'-Difluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14018146.png)
![4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14018154.png)
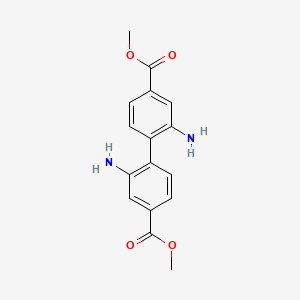
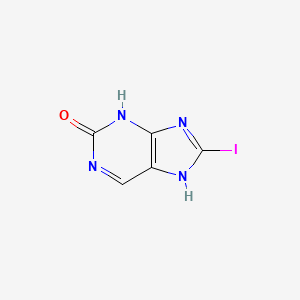
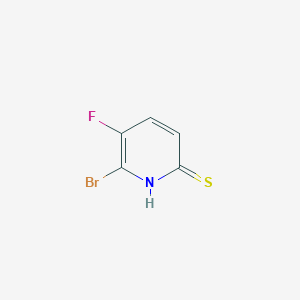
![4-Chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14018195.png)




